1-Boc-2-(L-leucyl)hydrazine TFA Salt

Description

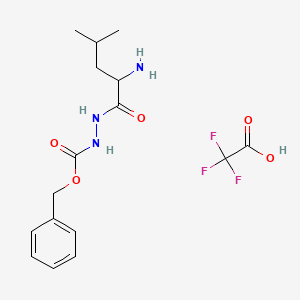

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H22F3N3O5 |

|---|---|

Molecular Weight |

393.36 g/mol |

IUPAC Name |

benzyl N-[(2-amino-4-methylpentanoyl)amino]carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C14H21N3O3.C2HF3O2/c1-10(2)8-12(15)13(18)16-17-14(19)20-9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,18)(H,17,19);(H,6,7) |

InChI Key |

KUOXFVJOMSSDEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Boc 2 L Leucyl Hydrazine Tfa Salt and Allied Hydrazine Amino Acid Conjugates

Precursor Synthesis and Functional Group Transformations Leading to Hydrazine-Amino Acid Linkages

The initial phase of the synthesis focuses on the construction of the core L-leucyl-hydrazine structure, the strategic placement of a protecting group, and the final salt formation.

The formation of the amide linkage between L-leucine and a hydrazine (B178648) moiety is a critical step. This can be achieved through several established chemical routes. One common method is the direct hydrazinolysis of an L-leucine ester. For instance, L-leucine methyl ester can be refluxed with hydrazine monohydrate in a solvent like ethanol. mdpi.com The reaction drives the nucleophilic hydrazine to displace the methoxy group of the ester, forming the desired leucyl hydrazide.

Alternatively, a more controlled approach involves the use of coupling agents to form the amide bond between a protected L-leucine and hydrazine. nih.gov In this method, N-protected L-leucine is activated with a carbodiimide, such as dicyclohexylcarbodiimide (DCC), in the presence of an additive like N-hydroxybenzotriazole (HOBt). This activation generates a highly reactive intermediate that readily couples with hydrazine, yielding the protected peptide hydrazide. This method avoids the potentially harsh conditions of hydrazinolysis and is compatible with a wider range of functional groups. nih.gov

The most straightforward strategy involves starting with commercially available Boc-L-leucine. This precursor already has the alpha-amino group protected, allowing for the selective formation of the amide bond at the C-terminus. The coupling of Boc-L-leucine with hydrazine then directly yields the 1-Boc-2-(L-leucyl)hydrazine product.

The standard procedure for Boc protection involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org A variety of bases and solvent systems can be employed, allowing for optimization depending on the substrate. A solventless technique has also been reported, where the amine substrate is stirred directly in molten Boc₂O, offering an efficient and clean method that requires no catalyst. semanticscholar.org

Table 1: Comparison of Reaction Conditions for Boc Protection

| Parameter | Method 1: Aqueous Conditions | Method 2: Anhydrous Conditions | Method 3: Solvent-Free |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) | Molten Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Sodium Bicarbonate, NaOH | Triethylamine (TEA), DIPEA | None (autocatalytic or thermal) |

| Solvent | Dioxane/Water, THF/Water | Dichloromethane (DCM), Acetonitrile | None |

| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature (using molten reagent) |

| Work-up | Acidification and extraction | Evaporation and purification | Direct crystallization or vacuum drying |

This table presents a summary of common conditions for the introduction of a Boc protecting group.

Strategically, the Boc group is chosen for its stability under basic conditions and its facile removal with mild acids like trifluoroacetic acid (TFA), making it orthogonal to other protecting groups like Fmoc, which is base-labile. rsc.orgpeptide.com

The final step in the synthesis is the formation of the trifluoroacetate (TFA) salt. This salt form enhances the stability and handling characteristics of the compound. The TFA salt is typically formed during the final deprotection step of a synthetic sequence where TFA is used to cleave an acid-labile protecting group, such as a second Boc group or a trityl group from the hydrazine moiety. rsc.org

Alternatively, if the synthesis yields the neutral, free-base form of 1-Boc-2-(L-leucyl)hydrazine, the TFA salt can be prepared by dissolving the compound in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and adding a stoichiometric amount of trifluoroacetic acid. The resulting ammonium trifluoroacetate salt often precipitates from the solution and can be isolated by filtration. rsc.orgresearchgate.net The cleavage of peptide-resins in solid-phase synthesis using a TFA "cocktail" followed by precipitation with ether is a common procedure that directly yields the peptide as a TFA salt. rsc.org

Advanced Synthetic Strategies for Incorporating the 1-Boc-2-(L-leucyl)hydrazine Core

Beyond the synthesis of the standalone molecule, strategies exist for incorporating this hydrazine-amino acid conjugate into larger peptide chains, primarily through solution-phase methods.

Solution-phase synthesis offers flexibility for scale-up and purification of intermediates. The synthesis of peptide hydrazides in solution involves the stepwise coupling of amino acids or peptide fragments. oup.com Key parameters for optimization include the choice of coupling reagent, solvent, temperature, and reaction time to maximize yield and minimize side reactions, particularly racemization. researchgate.net

Common coupling reagents include carbodiimides (DCC, EDC) often used with additives (HOBt, Oxyma), or phosphonium (PyBOP) and aminium/uronium (HBTU, HATU) salts. peptide.comacs.org The choice of solvent is crucial; polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are frequently used to ensure the solubility of the reactants. peptide.com Temperature control, typically starting reactions at 0°C before allowing them to warm to room temperature, is employed to manage the reactivity of activated species and preserve stereochemical integrity.

Table 2: Key Optimization Parameters in Solution-Phase Coupling

| Parameter | Considerations | Common Choices |

| Coupling Reagent | Reactivity, cost, byproduct removal | EDC, DIC, HBTU, HATU |

| Additive | Racemization suppression, reaction rate | HOBt, OxymaPure |

| Solvent | Reactant solubility, boiling point | DMF, DCM, NMP |

| Base | Neutralization of salts, activation | DIPEA, Triethylamine, 2,4,6-Collidine |

| Temperature | Control of reaction rate and side reactions | 0 °C to Room Temperature |

| Stoichiometry | Driving reaction to completion | Slight excess of amino acid and coupling reagents |

This table outlines critical parameters that are adjusted to optimize the solution-phase synthesis of peptide hydrazides.

The stepwise synthesis of a larger peptide incorporating the 1-Boc-2-(L-leucyl)hydrazine moiety would follow a logical sequence of protection, coupling, and deprotection steps.

A typical procedure would be:

Activation: The carboxylic acid of an incoming N-protected amino acid is activated using a coupling reagent and an additive in an appropriate solvent.

Coupling: The terminal, more nucleophilic nitrogen of the 1-Boc-2-(L-leucyl)hydrazine is reacted with the activated amino acid to form a new peptide bond.

Isolation and Purification: After the reaction is complete, a work-up procedure is performed. This typically involves aqueous washes with dilute acidic and basic solutions (e.g., 1M HCl, NaHCO₃ solution) to remove excess reagents and byproducts. peptide.com The organic layer containing the product is then dried and the solvent is removed under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Deprotection: The N-terminal protecting group of the newly added residue is removed to allow for the next coupling step in the sequence.

This cycle of coupling, isolation, and deprotection is repeated until the desired peptide chain is assembled, with the 1-Boc-2-(L-leucyl)hydrazine core integrated at the desired position.

Solution-Phase Synthetic Approaches and Optimization Parameters

Chemoselectivity and Stereochemical Control

Achieving chemoselectivity is paramount in the synthesis of hydrazine-amino acid conjugates to prevent unwanted side reactions. The hydrazine moiety is a potent nucleophile, which necessitates careful selection of protective groups and reaction conditions to direct acylation to the desired nitrogen atom. Stereochemical control is equally critical to maintain the chirality of the L-leucine residue. The use of coupling reagents known to minimize racemization is a standard practice in these synthetic routes.

Solid-Phase Synthetic Methodologies for Hydrazide Integration

Solid-phase peptide synthesis (SPPS) offers a robust platform for the assembly of hydrazine-amino acid conjugates. peptide.comosti.gov This approach involves anchoring the initial building block to an insoluble polymeric support and sequentially adding the subsequent residues. The solid support facilitates purification by simple filtration and washing steps, removing excess reagents and byproducts. peptide.com

The choice of the polymeric support and the linker that connects the growing peptide chain to the resin is crucial for a successful solid-phase synthesis. The linker must be stable to the repeated reaction conditions of the synthesis but allow for cleavage of the final product under specific, mild conditions. osti.gov

| Resin Type | Linker Type | Cleavage Condition | Advantages | Disadvantages |

| Merrifield Resin | Chloromethyl | HF | Classical resin for Boc-SPPS. chempep.com | Harsh cleavage can degrade sensitive peptides. |

| PAM Resin | Phenylacetamidomethyl | HF | Increased stability to TFA compared to Merrifield. chempep.com | Still requires HF for cleavage. |

| Wang Resin | p-Alkoxybenzyl alcohol | TFA | Mild cleavage conditions. nih.gov | Can be sensitive to repeated acid treatments. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Dilute acid (e.g., TFA/DCM) | Very mild cleavage, preserves acid-sensitive groups. biosynth.comresearchgate.net | Can be sterically hindered. |

| Hydrazone Resin | Hydrazone | 95% TFA | Directly affords peptide hydrazides upon cleavage. cytosynthesis.comgfpp.fr | Linker stability can be sequence-dependent. |

This table provides a summary of common polymeric supports and linkers used in solid-phase synthesis.

A variety of resins have been developed for SPPS, with polystyrene-based resins like Merrifield and PAM resins being traditional choices for Boc-based strategies. chempep.com Wang and 2-chlorotrityl chloride (2-CTC) resins are often employed in Fmoc-based synthesis due to their acid-labile linkers that allow for mild cleavage conditions. nih.govbiosynth.com For the direct synthesis of peptide hydrazides, specialized resins incorporating a hydrazine linker have been developed. These hydrazide or hydrazone resins are stable throughout the synthesis and release the C-terminal hydrazide upon cleavage with trifluoroacetic acid (TFA). cytosynthesis.comgfpp.frnih.goviris-biotech.de

The formation of the amide bond between the carboxylic acid of the incoming amino acid and the amino group of the resin-bound fragment is facilitated by coupling reagents. The choice of coupling reagent is critical to ensure high coupling efficiency and minimize racemization.

| Coupling Reagent | Full Name | Activator Type | Key Features |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole (B26582) | Carbodiimide/Additive | Water-soluble carbodiimide, byproduct easily removed. peptide.comglobalresearchonline.netbachem.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Highly efficient, fast reaction times, low racemization. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Efficient coupling, similar to HATU but can be less reactive. peptide.com |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide/Additive | Soluble urea (B33335) byproduct, suitable for solid-phase synthesis. peptide.comglobalresearchonline.net |

This table summarizes common coupling reagents used in solid-phase peptide synthesis.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization. peptide.comglobalresearchonline.netbachem.com More modern and highly efficient coupling reagents include aminium/uronium salts such as HATU and HBTU, which generally provide faster and more complete reactions with minimal side products. peptide.comacs.org The reaction conditions, including solvent (commonly DMF or NMP), temperature, and reaction time, are optimized to ensure the completion of the coupling step.

Solid-phase synthesis allows for the chemical modification of the peptide while it is still attached to the resin. This can include the introduction of various functional groups or structural motifs. For instance, after the assembly of a peptide sequence on a hydrazide resin, the N-terminus can be deprotected and further derivatized before cleavage from the support. cytosynthesis.com This strategy is particularly useful for creating complex molecules and libraries of compounds for screening purposes.

Applications in Advanced Peptide and Peptidomimetic Synthesis

Direct Incorporation into Linear and Modified Peptidic Chains

The incorporation of 1-Boc-2-(L-leucyl)hydrazine TFA Salt into peptide chains allows for the creation of peptidomimetics with potentially enhanced stability and bioactivity. researchgate.net This process, however, requires careful consideration of the chemical properties of the hydrazine (B178648) moiety to ensure efficient and clean synthesis.

Elongation Strategies Using this compound as a C-Terminal or Internal Residue

The synthesis of azapeptides presents unique challenges due to the altered chemical nature of the aza-amino acid residue. mdpi.comkirj.ee The nucleophilicity of the Nα-alkylated hydrazine is reduced, making the coupling of the subsequent amino acid more difficult than in standard peptide synthesis. mdpi.com

When incorporating 1-Boc-2-(L-leucyl)hydrazine as an internal residue, the Boc (tert-butyloxycarbonyl) protecting group on the hydrazine must first be removed, typically with an acid such as trifluoroacetic acid (TFA). peptide.comchempep.com The resulting free amine of the hydrazine is then coupled to the carboxyl group of the next amino acid in the sequence. Standard solid-phase peptide synthesis (SPPS) protocols are often employed, utilizing a solid support to facilitate the step-wise addition of amino acids. google.com

The choice of coupling reagents is critical for achieving high yields and minimizing side reactions. mdpi.com Reagents that form highly activated esters are generally preferred to overcome the lower reactivity of the semicarbazide (B1199961) nitrogen. kirj.ee

Assessment of Coupling Efficiency and Minimization of Side Reactions

The efficiency of coupling reactions involving aza-amino acid residues is a significant area of research. mdpi.com The steric and electronic properties of both the incoming amino acid and the aza-amino acid residue can influence the success of the coupling. mdpi.com

| Coupling Reagent | Typical Application in Peptide Synthesis | Potential for Azapeptide Synthesis | Reference |

| HATU | General-purpose coupling of amino acids | Effective for aza-peptide bond formation | mdpi.com |

| HBTU | Widely used in solid-phase peptide synthesis | Can be used for azapeptide synthesis | peptide.com |

| PyBOP | Coupling of hindered amino acids | Suitable for aza-peptide bond formation | kirj.ee |

| COMU | Oxyma-based activator, reduces racemization | Shown to be highly efficient for aza-peptide bonds | kirj.ee |

Azapeptide Synthesis through 1-Boc-2-(L-leucyl)hydrazine Derivatives

Azapeptides are valuable tools in drug discovery and structure-activity relationship studies due to their unique conformational properties. nih.govnih.gov The replacement of an α-carbon with a nitrogen atom introduces significant changes to the peptide backbone, often inducing turn-like structures. researchgate.netnih.gov

Introduction of Aza-Amino Acid Scans in Peptidomimetic Design

An "aza-scan" is a systematic process where each amino acid residue in a peptide is replaced one by one with its corresponding aza-amino acid analogue. nih.govacs.org This technique allows researchers to probe the importance of specific residues for the peptide's biological activity and conformation. acs.orgresearchgate.net By observing the effects of each substitution, it is possible to identify key structural elements and design more potent and stable peptidomimetics. researchgate.net

The synthesis of a library of aza-peptides for an aza-scan can be streamlined using solid-phase techniques, including microwave-assisted methods that can significantly reduce reaction times. nih.govacs.org

Methodologies for Aza-Peptide Bond Formation and Elongation

The formation of the aza-peptide bond, which is essentially a urea (B33335) linkage, is the key step in azapeptide synthesis. researchgate.net This can be achieved through several methods. One common approach involves the activation of the C-terminal carboxyl group of the growing peptide chain on the solid support, followed by reaction with the deprotected hydrazine derivative, such as the one derived from this compound. google.com

Alternatively, a "submonomer" approach can be used, where a semicarbazone intermediate is formed on the resin, followed by N-alkylation to introduce the desired side chain. researchgate.netnih.gov This method offers greater flexibility in creating diverse azapeptide libraries. nih.gov The elongation of the azapeptide chain then proceeds by coupling the next amino acid to the newly formed semicarbazide. researchgate.net

| Synthesis Step | Description | Key Considerations |

| Resin Loading | Attachment of the first amino acid or a suitable linker to the solid support. | Choice of resin depends on the desired C-terminal functionality (acid or amide). |

| Boc Deprotection | Removal of the Boc protecting group from the hydrazine nitrogen. | Typically achieved with TFA in a solvent like dichloromethane. chempep.com |

| Aza-Peptide Bond Formation | Coupling of the activated carboxyl group of the next amino acid to the hydrazine nitrogen. | Requires efficient coupling reagents to overcome the lower nucleophilicity of the hydrazine. mdpi.com |

| Chain Elongation | Repetitive cycles of deprotection and coupling to build the peptide chain. | Standard SPPS protocols are generally followed. |

| Cleavage and Deprotection | Release of the completed azapeptide from the resin and removal of side-chain protecting groups. | Often accomplished with a strong acid like HF or a TFA "cocktail". rsc.orgpeptide.com |

Stereochemical Implications of Aza-Substitution on Backbone Conformation

The replacement of the chiral α-carbon with a nitrogen atom in an aza-amino acid residue results in a loss of chirality at that position. kirj.ee This seemingly small change has profound consequences for the peptide's backbone conformation. The lone pair of electrons on the newly introduced nitrogen atom can engage in repulsive interactions with the lone pairs on the adjacent carbonyl oxygen and amide nitrogen atoms. researchgate.net

These electronic effects, combined with the planarity of the urea bond, often lead to a high propensity for the azapeptide to adopt β-turn conformations. researchgate.netacs.org This conformational constraint can be beneficial in peptidomimetic design, as it can pre-organize the peptide into a bioactive conformation, potentially leading to increased receptor affinity and specificity. researchgate.net However, the introduction of an aza-amino acid can also disrupt other secondary structures, such as β-sheets. nih.gov The precise conformational outcome depends on the position of the aza-residue within the peptide sequence and the nature of the surrounding amino acids. nih.gov

Engineering of Constrained and Cyclic Peptidomimetics

The development of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern medicinal chemistry. A primary goal in this field is to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. A key strategy to achieve this is through conformational restriction, which involves limiting the flexibility of the peptide backbone or side chains. slideshare.net This approach can lock the molecule into its biologically active conformation, enhancing its binding affinity, selectivity, and stability. upc.edu The compound this compound serves as a valuable building block in this endeavor, particularly in the synthesis of constrained and cyclic peptidomimetics. Its unique structure, combining a protected amino acid with a reactive hydrazine moiety, enables a variety of advanced synthetic strategies.

Design Principles for Conformational Restriction

Conformational restriction is a powerful tool for transforming a flexible peptide into a more rigid and potent therapeutic candidate. slideshare.net The fundamental principle is to reduce the entropic penalty that occurs when a flexible peptide binds to its receptor. upc.edu By pre-organizing the peptidomimetic into its active shape, the binding event becomes more favorable. There are two main approaches to achieving this restriction: local conformational restriction and global cyclization.

Local Conformational Restriction: This strategy involves modifying individual amino acid residues to limit their rotational freedom. Techniques include the incorporation of Cα-methylated or N-methylated amino acids, α,β-unsaturated amino acids, or the use of cyclized amino acid analogs like aminoproline or piperidine-based structures. These modifications restrict the dihedral angles (phi, psi, and chi) of the peptide backbone and side chains, respectively, guiding the peptide into a specific secondary structure, such as a β-turn or an α-helix. upc.edumdpi.com

Global Conformational Restriction: This approach involves cyclizing the entire peptide or a significant portion of it. slideshare.net Cyclization dramatically reduces the number of accessible conformations and can protect the peptide from degradation by exopeptidases. researchgate.net Common methods include head-to-tail cyclization (amide bond between N- and C-termini), side chain-to-side chain cyclization, or backbone-to-side chain linkages. slideshare.net

The design of these constrained structures is often guided by computational modeling and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and X-ray crystallography, which provide insights into the bioactive conformation of the parent peptide.

| Restriction Strategy | Description | Examples of Building Blocks/Methods | Impact on Peptide Properties |

| Local Restriction | Introduction of constraints at the individual amino acid level to limit bond rotation. | Cα-methylated amino acids, N-methylated amino acids, α,β-unsaturated amino acids. | Enhances secondary structure stability, improves receptor selectivity. |

| Global Restriction | Covalent linkage of different parts of the peptide chain to form a macrocycle. slideshare.net | Head-to-tail lactamization, side-chain cyclization (e.g., disulfide bridges), hydrazine-based cyclization. slideshare.netnih.gov | Increases metabolic stability, enhances binding affinity, can improve cell permeability. |

Cyclization Strategies Involving Hydrazine Linkages

Hydrazine-containing building blocks, such as 1-Boc-2-(L-leucyl)hydrazine, are particularly useful for creating novel cyclic peptidomimetics. The hydrazine moiety offers a versatile handle for various cyclization chemistries that differ from standard lactamization.

One prominent method is the ligation of peptide hydrazides . cytosynthesis.com In this approach, a linear peptide is synthesized with a C-terminal hydrazide. This is readily achieved in solid-phase peptide synthesis (SPPS) by using a hydrazine-functionalized resin or by cleaving the peptide from specific resins like Oxime resin with hydrazine. cytosynthesis.compeptide.com The peptide hydrazide can then be converted into a peptide azide, which subsequently reacts with an N-terminal cysteine or a thioester to form a stable amide bond, resulting in a cyclized peptide. cytosynthesis.com This method is advantageous because it proceeds without epimerization at the C-terminal residue and is compatible with fully unprotected peptides. researchgate.netcytosynthesis.com

Another strategy involves the formation of a hydrazone linkage . A peptide containing a hydrazine group, introduced via a building block like 1-Boc-2-(L-leucyl)hydrazine, can be cyclized by reacting with a dicarbonyl compound or another peptide segment containing an aldehyde or ketone. nih.gov This results in a stable, cyclic hydrazone-containing peptidomimetic. This type of chemistry is chemoselective and can be performed under mild physiological conditions. nih.govresearchgate.net

| Cyclization Method | Reacting Moieties | Resulting Linkage | Key Advantages |

| Peptide Hydrazide Ligation | C-terminal peptide hydrazide, N-terminal amine/cysteine. cytosynthesis.com | Amide bond (via acyl azide/thioester intermediate). cytosynthesis.com | Epimerization-free, compatible with unprotected peptides. cytosynthesis.com |

| Hydrazone Formation | Hydrazine group, Aldehyde/Ketone group. nih.gov | Hydrazone bond (-C=N-NH-). researchgate.net | Chemoselective, proceeds under mild conditions. nih.gov |

| Oxime Formation | Hydrazine side chain (after conversion to aminooxy), Aldehyde/Ketone. nih.gov | Oxime bond (-C=N-O-). nih.gov | Can be used to stabilize α-helical conformations. nih.gov |

Fabrication of Branched and Multi-Functionalized Peptide Constructs

Beyond cyclization, the hydrazine group is an excellent anchor point for creating branched and multi-functionalized peptide architectures. These complex structures are valuable for developing multivalent ligands, targeted drug delivery systems, and synthetic vaccines.

The use of a building block like 1-Boc-2-(L-leucyl)hydrazine in SPPS allows for the site-specific introduction of a reactive hydrazine handle within a peptide sequence. After the synthesis of the primary peptide chain and removal of protecting groups, the hydrazine moiety can be selectively reacted with various molecules. For instance, an aldehyde-functionalized polyethylene glycol (PEG) chain can be attached to create a PEGylated peptide with improved pharmacokinetic properties. Similarly, a second peptide sequence containing a carbonyl group can be ligated to the first, forming a branched peptide construct. researchgate.net

The hydrazone directing group strategy also enables the synthesis of α-branched amines, which are prevalent in many pharmaceuticals. nih.gov While not a direct application of the title compound in peptide synthesis, this highlights the versatility of the hydrazone functionality in creating complex molecular scaffolds. In the context of peptides, the introduction of a hydrazinoacetyl group onto a peptide resin provides a nucleophilic point for conjugation with other molecules, such as lipids or reporter tags, without affecting other functionalities like lysine side chains. researchgate.net

The ability to create these multi-functionalized constructs is critical for advanced applications. For example, one branch of a peptide could be designed for receptor binding, while another could carry a cytotoxic agent for targeted cancer therapy or a fluorescent probe for imaging.

Role in the Design and Synthesis of Bioactive Molecules and Chemical Probes Pre Clinical Research Focus

Development of Peptidomimetics with Enhanced Metabolic Stability and Bioavailability Profiles

A primary obstacle in the therapeutic application of peptides is their rapid breakdown by proteases in the body. springernature.com The introduction of aza-amino acids, facilitated by synthons such as 1-Boc-2-(L-leucyl)hydrazine TFA Salt, is a key strategy to engineer resistance to this degradation, thereby enhancing metabolic stability and bioavailability. researchgate.netnih.gov

Azapeptide Bond Resistance to Proteolytic Degradation

The metabolic fragility of peptides is due to the susceptibility of the natural amide bond (-NH-CHR-C(O)-) to hydrolysis by a wide array of proteases. nih.gov The substitution of the α-carbon (Cα) with a nitrogen atom creates a semicarbazide (B1199961) or azapeptide bond (-NH-NR-C(O)-). kirj.ee This structural alteration renders the peptide backbone unrecognizable to the active sites of many proteolytic enzymes. nih.govbenthamdirect.com Proteases have highly specific recognition sites that are complementary to the stereochemistry and geometry of natural L-amino acid residues. The replacement of the tetrahedral Cα with a nitrogen atom disrupts this recognition, effectively "hiding" the peptide bond from the enzymatic machinery that would typically cleave it. researchgate.netresearchgate.net Consequently, azapeptides exhibit significantly increased resistance to enzymatic breakdown, a critical attribute for any potential drug candidate. kirj.eespringernature.com

For instance, studies on various peptide scaffolds have demonstrated this enhanced stability. While specific data on an aza-leucine substitution derived directly from the title compound is context-dependent, the general principle is well-established. A comparative study on HIV entry inhibitors showed that an α/β-peptide analogue was 280-fold more resistant to degradation by proteinase K than the original α-peptide. nih.gov Similarly, modifications including D-amino acids and other non-standard residues have been shown to effectively protect peptides from degradation by plasma proteases. frontiersin.org

| Peptide Modification Strategy | Fold Increase in Proteolytic Resistance (Illustrative) | Target Protease |

| Aza-Amino Acid Incorporation | High | General Proteases |

| D-Amino Acid Substitution | High | General Proteases |

| N-Methylation | Moderate to High | Serine Proteases |

| α/β-Peptide Backbone | 280-fold | Proteinase K |

Rational Design for Improved Pharmacokinetic Attributes (excluding clinical data)

The enhanced stability of azapeptides directly translates into improved pharmacokinetic profiles, such as a longer plasma half-life. springernature.comnih.gov Rational drug design leverages this property by strategically placing aza-amino acid residues at known cleavage sites within a bioactive peptide sequence. mdpi.com The incorporation of an aza-leucine residue not only protects against degradation but also introduces conformational constraints. nih.gov Due to lone-pair repulsion between adjacent nitrogen atoms and the planarity of the urea (B33335) component, aza-residues tend to induce β-turn conformations in the peptide backbone. nih.govnih.gov

Exploration of Structure-Activity Relationships (SAR) Using Aza-Leucine Scaffolds

Understanding which amino acid residues are critical for a peptide's function is a cornerstone of drug design. Aza-leucine scaffolds and other aza-amino acids serve as powerful tools for dissecting these structure-activity relationships (SAR). nih.govnih.gov

Mutational Analysis via Aza-Scan Techniques in Peptidomimetic Libraries

An "aza-scan" is a systematic process where each amino acid in a parent peptide sequence is individually replaced by its corresponding aza-amino acid analogue. researchgate.netnih.gov By synthesizing a library of these aza-peptides and evaluating their biological activity, researchers can pinpoint residues that are crucial for receptor binding or enzymatic inhibition. nih.gov

For example, if replacing L-leucine with aza-leucine at a specific position leads to a dramatic loss of activity, it suggests that the original residue's side chain or backbone conformation at that point is critical for molecular recognition. Conversely, if the aza-leucine substitution is well-tolerated or even enhances activity, it indicates that this position is amenable to modification and could be a site for further optimization to improve stability. acs.org This technique has been successfully applied to map the SAR of various bioactive peptides, including receptor agonists and antagonists. nih.govacs.org

A partial aza-scan was performed on the growth hormone secretagogue hexapeptide, GHRP-6. The results informed the design of analogues with modified receptor affinity. acs.org Similarly, an aza-scan of the anticancer agent cilengitide (B523762) was used to study its conformation-activity relationships. nih.govacs.org

| Peptide | Position of Aza-Scan | Observation | Implication for SAR |

| GHRP-6 | Multiple | Altered affinity for GHSR-1a and CD36 receptors | Identified residues critical for differential receptor binding |

| Cilengitide | Multiple | Reduced or no activity in aza-Gly substituted derivative | Showed the importance of the native backbone for integrin binding |

| PKB/Akt Inhibitor (PTR6154) | Multiple | Aza-scan performed to probe structure-activity | Enabled SAR studies of a potent peptide-based inhibitor |

Computational Modeling and in silico Approaches for Ligand-Target Interactions (excluding clinical outcomes)

Furthermore, peptide-protein docking simulations can be used to model the interaction between an azapeptide and its target. americanpeptidesociety.org By comparing the docked conformation of the native peptide with its aza-leucine analogue, researchers can gain insights into how the modification affects the binding mode and affinity. nih.gov This computational approach allows for the rational design of new analogues, prioritizing the synthesis of compounds that are predicted to have favorable binding interactions, thereby saving time and resources in the drug discovery process. frontiersin.orgresearchgate.net

Contribution to Lead Compound Identification in Drug Discovery Programs

The unique combination of enhanced stability, conformational constraint, and utility in SAR studies makes azapeptides, and the building blocks used to create them, highly valuable in the identification of lead compounds. nih.govnorthwell.edu Aza-leucine and other aza-amino acid substitutions have been instrumental in converting promising but unstable peptide hits into viable preclinical candidates. researchgate.net

For example, azapeptides have been successfully designed as potent and selective inhibitors of various classes of proteases, where the aza-residue is placed at the P1 position to disrupt cleavage. nih.gov They have also been used to develop receptor ligands with improved selectivity and duration of action. nih.govacs.org The development of azapeptide analogues of Growth Hormone-Releasing Peptide-6 (GHRP-6) as ligands for the CD36 receptor is a notable example, with potential applications in diseases related to angiogenesis. acs.org The HIV protease inhibitor Atazanavir, an approved drug, is a prominent example of the therapeutic potential of the azapeptide concept. northwell.edu The ability to generate libraries of azapeptides for screening allows for the rapid exploration of chemical space to identify novel hits and optimize them into lead compounds with desirable, drug-like properties. nih.govnih.gov

Generation of Chemical Probes for Biological Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological pathways and identifying the functions of proteins. The hydrazine (B178648) group in 1-Boc-2-(L-leucyl)hydrazine is a particularly useful "warhead" for the design of activity-based protein profiling (ABPP) probes. Hydrazine is an electron-rich nucleophile, which allows it to react with electron-poor enzyme cofactors, transient intermediates, and certain post-translational modifications. biorxiv.orgnih.gov

This reactivity enables the design of chemoproteomic probes that can covalently label specific classes of enzymes. biorxiv.org The general structure of such a probe would consist of:

A reactive group (warhead): The hydrazine moiety.

A recognition element: The L-leucine component, which can be further elaborated to provide specificity for a particular target.

A reporter tag: Such as a fluorophore or a biotin (B1667282) tag, which is attached to the molecule to allow for detection and isolation of the labeled proteins.

Hydrazine-based probes can target a wide range of enzymes, including those that utilize cofactors like flavin (FAD), heme, iron, and copper. biorxiv.org The mechanism of labeling can proceed through either polar or radicaloid pathways. nih.gov This versatility makes hydrazine-based probes valuable for exploring the "electrophilome" of the cell and identifying novel drug targets. nih.gov The ability of these probes to be blocked by active-site-directed inhibitors further validates their utility in target identification and drug discovery. biorxiv.orgnih.gov

The following table summarizes the classes of enzymes that can be targeted by hydrazine-based chemical probes.

| Enzyme Class | Cofactor/Modification |

| Monoamine Oxidases (MAOs) | FAD |

| Other Flavoproteins | FAD (non-covalent) |

| Iron(II)- and 2-oxoglutarate-dependent enzymes | Iron |

| Enzymes with pyruvoyl (Pyvl) groups | Pyruvoyl |

| Enzymes with formylglycyl (Fgly) groups | Formylglycyl |

This table is based on the general reactivity of hydrazine-based probes as described in the literature. biorxiv.org

Applications in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds for drug development. FBDD starts with the screening of low-molecular-weight compounds (fragments) to identify those that bind to a biological target, albeit often with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules.

A compound like 1-Boc-2-(L-leucyl)hydrazine fits the profile of a fragment that could be included in a fragment library. Its relatively small size and the presence of both a specific amino acid side chain and a reactive handle make it an attractive starting point for an FBDD campaign.

The general workflow for utilizing a fragment like this in FBDD would be:

Screening: The fragment is screened against the target protein using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR).

Hit Validation: Confirmed hits are validated, and their binding mode is determined, often through X-ray crystallography.

Fragment Elaboration: The initial fragment is then elaborated by adding chemical functionality to improve its binding affinity and selectivity. The hydrazine moiety can serve as a key point for chemical modification, allowing for the attachment of other chemical groups to explore interactions with the target protein.

The advantages of using fragments in drug discovery include a more efficient exploration of chemical space and a higher "hit rate" compared to traditional high-throughput screening. The low complexity of fragments generally leads to more efficient binding interactions, which can be a good predictor of future success in lead optimization.

| FBDD Technique | Information Gained |

| X-ray Crystallography | High-resolution 3D structure of the fragment bound to the target. |

| NMR Spectroscopy | Information on binding affinity, stoichiometry, and the location of the binding site on the protein. |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of fragment binding (association and dissociation rates). |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy and entropy). |

This table outlines common techniques used in FBDD and the type of information they provide.

Future Directions and Emerging Research Avenues in Hydrazine Amino Acid Chemistry

Development of Greener and More Sustainable Synthetic Protocols

The synthesis of peptide-related compounds, including protected aminoacyl hydrazides, has traditionally relied on methods that generate significant chemical waste. chemrxiv.orgacs.org The future of this field is increasingly focused on developing environmentally benign synthetic strategies. advancedchemtech.com Key research avenues include the adoption of solventless reactions and the use of greener solvents.

A notable advancement is the development of solvent-free techniques for introducing the tert-butoxycarbonyl (Boc) protecting group to hydrazines. semanticscholar.orgumich.edu This method involves reacting the hydrazine (B178648) derivative directly with molten di-(tert-butyl)dicarbonate, eliminating the need for organic solvents and simplifying the work-up process. semanticscholar.org Such protocols not only reduce environmental impact but can also improve efficiency by avoiding complex product mixtures that are difficult to separate. umich.edu

Furthermore, the principles of green chemistry are being integrated into solid-phase peptide synthesis (SPPS), the primary method for constructing azapeptides from precursors like 1-Boc-2-(L-leucyl)hydrazine. tandfonline.comxtalks.com Innovations include:

Solvent Replacement: Replacing traditional, hazardous solvents like dimethylformamide (DMF) with more sustainable alternatives such as anisole/dimethyl sulfoxide (DMSO) mixtures or water-based systems. chemrxiv.orgadvancedchemtech.comiris-biotech.de

Waste Reduction: Optimizing protocols to minimize washing steps, thereby reducing solvent consumption by up to 60%. tandfonline.com

Alternative Reagents: Using greener reagents, such as 4-methylpiperidine instead of piperidine for deprotection steps, to generate less hazardous waste. advancedchemtech.comtandfonline.com

These sustainable approaches are critical for making the synthesis of complex molecules like azapeptides more viable for large-scale and industrial applications. acs.org

| Greener Strategy | Description | Key Benefits |

| Solventless Synthesis | Reactions are conducted without a solvent, often using molten reagents. | Reduces solvent waste, simplifies purification, can increase reaction speed. semanticscholar.org |

| Green Solvents | Use of environmentally benign solvents like water, ethanol, or 2-MeTHF. | Lowers toxicity and environmental impact of the overall process. acs.orgadvancedchemtech.com |

| In-Situ Fmoc Removal | Eliminating washing steps after coupling in SPPS. | Significantly reduces solvent consumption and waste generation. tandfonline.com |

| Continuous Flow Systems | Moving synthesis from batch reactors to continuous flow chemistry. | Reduces excess reagent use, improves heat transfer and reaction control. acs.orgadvancedchemtech.com |

| TFA-Free Cleavage | Employing milder acidic conditions for cleaving peptides from resin. | Avoids hazardous trifluoroacetic acid waste. advancedchemtech.comiris-biotech.de |

Exploration of Novel Reactivity and Catalysis in Hydrazide Chemistry

The hydrazide moiety (–CO–NH–NH–) is a versatile functional group with rich reactivity that continues to be explored. Future research is focused on leveraging this reactivity through novel catalytic systems to forge new molecular architectures. Hydrazine and its derivatives are effective reducing agents in catalytic transfer hydrogenation, a process that is gaining traction as a sustainable alternative for organic transformations. researchgate.netacs.org

Recent developments include:

Catalytic N-Alkylation: Air- and moisture-stable ruthenium complexes have shown excellent catalytic activity for the N-alkylation of acyl hydrazides with various alcohols under mild, one-pot reaction conditions. nih.gov This provides a direct and efficient route to more complex substituted hydrazine derivatives.

Radical Chemistry: Visible-light photoredox catalysis has been used to generate acyl radicals from benzoyl hydrazides. rsc.org These radicals can then participate in reactions like the Minisci acylation of N-heterocycles, offering a green and regioselective synthetic method. rsc.org Another novel approach involves the addition of in-situ generated free radicals to azo compounds to synthesize acyl hydrazides under mild conditions with a broad substrate scope. acs.org

Hydrazones as Reagents: Hydrazones, formed from hydrazide precursors, are used as organometallic reagent equivalents in transition-metal-catalyzed C-C bond formations, driven by the release of stable dinitrogen gas. wikipedia.org

These catalytic advancements expand the synthetic toolbox, enabling the creation of diverse hydrazine-based molecules from simple precursors.

Expansion of Azapeptide Applications in Advanced Biomaterials and Nanotechnology

Azapeptides derived from 1-Boc-2-(L-leucyl)hydrazine and similar building blocks possess unique conformational properties that make them attractive for applications beyond therapeutics. researchgate.netnih.gov The substitution of an α-carbon with nitrogen can induce stable secondary structures like β-turns, making azapeptides ideal for constructing well-defined molecular scaffolds. nih.gov

Emerging research areas include:

Self-Assembling Materials: The inherent hydrogen-bonding capabilities of the hydrazide and peptide backbone can be programmed to drive the self-assembly of molecules into highly ordered nanostructures. researchgate.net By carefully designing the monomer building blocks, it is possible to control the precise positioning of functional groups, leading to materials with tailored properties. researchgate.net Hydrazine itself has been used to mediate the construction of nanocrystal self-assembly materials, acting as a promoter for synthesis and a linker to create cross-linked, stable nanocomposites for applications like high-performance white light-emitting diodes (WLEDs). acs.orgnih.gov

Stimuli-Responsive Hydrogels: Polymers containing hydrazide functionalities, such as polyacryloyl hydrazide, can be used to create hydrogels that respond to environmental changes like pH and temperature. researchgate.net These "smart" materials have potential applications in drug delivery systems and tissue engineering.

Nanoparticle Functionalization: Hydrazide-based amphiphiles can self-assemble into vesicles capable of encapsulating and delivering hydrophobic drugs. nih.gov The hydrazide group provides a versatile chemical handle for conjugating molecules to nanoparticles, creating advanced drug delivery vehicles and diagnostic tools.

| Application Area | Description | Potential Use |

| Self-Assembly | Azapeptides and hydrazide derivatives are designed to spontaneously form ordered structures like nanofibers or hexamers. | Creating novel biomaterials, scaffolds for tissue engineering, supramolecular polymers. researchgate.netresearchgate.net |

| Nanocomposites | Hydrazine is used to link semiconductor nanocrystals into stable, cross-linked materials. | Development of advanced optical materials, such as in WLEDs. acs.orgnih.gov |

| Drug Delivery | Hydrazide-based polymers and amphiphiles form hydrogels and vesicles that can encapsulate therapeutic agents. | Controlled and targeted release of drugs, improving solubility of hydrophobic compounds. researchgate.netnih.gov |

Integration with High-Throughput Synthesis and Screening Platforms

The discovery of new therapeutics and materials relies on the ability to rapidly synthesize and screen large libraries of compounds. Integrating building blocks like 1-Boc-2-(L-leucyl)hydrazine into automated, high-throughput platforms is a key area of future development.

Solid-phase peptide synthesis (SPPS), the foundational technique for making azapeptides, is well-suited for automation. beilstein-journals.orgnih.govamericanpeptidesociety.org Recent advances have focused on creating fully automated platforms specifically for azapeptide synthesis. biorxiv.org These platforms utilize stable, pre-activated aza-amino acid building blocks to significantly reduce reaction times and improve the purity and yield of the final products. biorxiv.orgnih.gov

The benefits of this integration include:

Accelerated Discovery: Automated synthesizers can produce large libraries of azapeptide analogues in parallel, allowing researchers to quickly perform "aza-scans" where individual amino acids in a known peptide are replaced with aza-amino acids. nih.govmdpi.com

Improved Efficiency: Automation standardizes reaction cycles, minimizes human error, and allows for continuous, "walk-away" operation. americanpeptidesociety.org

Enhanced Capabilities: Modern automated systems incorporate features like microwave assistance and real-time UV monitoring to handle difficult sequences and optimize reaction conditions, leading to higher quality products. beilstein-journals.orgamericanpeptidesociety.org

These high-throughput methods are essential for exploring the vast chemical space of azapeptides to identify candidates with improved stability, bioavailability, and biological activity for therapeutic development. springernature.comnih.gov

Computational Chemistry and Machine Learning for Predictive Design of Hydrazine-Based Molecules

As the complexity of molecular design increases, computational tools are becoming indispensable. The future of hydrazine-amino acid chemistry will be heavily influenced by the integration of computational modeling and artificial intelligence.

Computational Chemistry methods, such as Density Functional Theory (DFT), are being used to systematically investigate the conformational preferences of azapeptides. mdpi.comnih.govmdpi.com Understanding how the introduction of an aza-amino acid residue impacts the folding patterns and stability of a peptide is crucial for designing molecules with specific three-dimensional structures. mdpi.comnih.gov These studies can predict the most stable conformations in different environments (gas phase vs. solvent) and analyze the effects of side-chain interactions, providing critical insights for rational drug design. mdpi.com

Machine Learning (ML) is emerging as a powerful tool to accelerate the discovery process. rdworldonline.comnih.gov Instead of relying solely on intuition or brute-force screening, ML algorithms can analyze existing experimental data to predict the properties of new molecules. rdworldonline.comnih.gov In the context of peptide design, ML can:

Predict the bioactivity of novel peptide sequences, reducing the need for expensive and time-consuming laboratory experiments. nih.gov

Design entirely new peptides that mimic the function of other molecules, such as small organic compounds. reddit.com

Optimize synthetic protocols by identifying the best reaction parameters to maximize yield and minimize side reactions, as demonstrated by the use of Bayesian optimization to reduce aspartimide formation in SPPS. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the optimal conditions for Boc deprotection in 1-Boc-2-(L-leucyl)hydrazine TFA Salt?

- Methodological Answer : The Boc group is efficiently cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM). A typical protocol involves stirring the compound in a 1:1 (v/v) TFA/DCM solution at room temperature for 1–2 hours, followed by evaporation under reduced pressure to isolate the deprotected hydrazine intermediate. This method avoids side reactions such as premature alkylation or oxidation, which are common with harsher acids like HCl .

Q. How should the TFA salt form be handled to ensure stability during storage?

- Methodological Answer : Store the compound at room temperature (RT) in a tightly sealed, moisture-free container. The TFA salt is hygroscopic, so desiccant packs should be included. For long-term stability (>6 months), lyophilization after synthesis is recommended to minimize residual solvent interactions. Avoid repeated freeze-thaw cycles, as this may induce hydrolysis of the hydrazine moiety .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H-NMR and C-NMR in DMSO-d6 or CDCl3 to confirm the absence of Boc-protecting groups post-deprotection and verify the L-leucine stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect impurities like free hydrazine or residual DCM.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight ([M+H] for the TFA salt and deprotected form) .

Q. How does TFA content in the salt affect biological assays, and how can this be mitigated?

- Methodological Answer : Residual TFA can interfere with cell-based assays by altering pH or inducing cytotoxicity. To mitigate:

- Desalting : Use size-exclusion chromatography or dialysis (MWCO 500 Da) to replace TFA with biocompatible buffers (e.g., acetate or citrate).

- Quantitative Analysis : Request peptide content analysis (via amino acid analysis or UV spectrophotometry) to adjust concentrations accurately, accounting for TFA content .

Q. What side reactions occur during Boc protection/deprotection, and how are they minimized?

- Methodological Answer : Common issues include:

- Base-Induced Side Reactions : During Boc protection, weak bases (e.g., NaHCO3) may incompletely neutralize TFA, leading to mixed salt formation. Use stronger bases like triethylamine (TEA) for stoichiometric neutralization.

- Hydrazine Oxidation : Exposure to air or light can oxidize the hydrazine group. Perform reactions under inert gas (N2/Ar) and use amber glassware .

Q. How can batch-to-batch variability in TFA salt content be addressed for reproducible assays?

- Methodological Answer :

- Quality Control (QC) : Implement stringent QC protocols, including ion chromatography to quantify TFA content and adjust molarity accordingly.

- Standardized Synthesis : Use controlled reaction conditions (e.g., fixed TFA/DCM ratios, consistent evaporation times) to minimize variability.

- Lyophilization : Post-synthesis lyophilization ensures uniform salt composition and reduces solvent-related inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.